Cas no 91890-00-5 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-)

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- structure
91890-00-5 structure
商品名:1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-
CAS番号:91890-00-5
MF:C10H19BO2
メガワット:182.067663431168
MDL:MFCD23381515
CID:1971235
PubChem ID:13267416

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- 化学的及び物理的性質

名前と識別子

    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-
    • (Z)-2-Buten-2-ylboronic acid pinacol ester
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-methyl-1-propenyl)-, (Z)- (ZCI)
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- (9CI)
    • 4,4,5,5-Tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane (ACI)
    • 2-[(2Z)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-[(Z)-1-methylprop-1-enyl]-1,3,2-dioxaborolane
    • MFCD23381515
    • EN300-7473222
    • SCHEMBL8755352
    • EN300-380996
    • 91890-00-5
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-
    • 2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 91890-02-7
    • 2-Buten-2-ylboronicacidpinacolester
    • CS-0129371
    • (Z)-2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • DB-160948
    • Z3245419224
    • MDL: MFCD23381515
    • インチ: 1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7+
    • InChIKey: HEZPWTQUZJEVQF-BQYQJAHWSA-N
    • ほほえんだ: C(/B1OC(C)(C)C(C)(C)O1)(\C)=C\C

計算された属性

  • せいみつぶんしりょう: 182.1478100g/mol
  • どういたいしつりょう: 182.1478100g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5Ų

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM328703-1g
2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
91890-00-5 95%+
1g
$1850 2022-08-31
eNovation Chemicals LLC
Y1009466-100mg
(Z)-2-Buten-2-ylboronic acid pinacol ester
91890-00-5 95%
100mg
$255 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0217P-1g
(Z)-2-Buten-2-ylboronic acid pinacol ester
91890-00-5 97%
1g
¥8726.45 2025-01-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1200011-100mg
(Z)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
91890-00-5 97%
100mg
¥2211.00 2024-04-25
abcr
AB536749-1 g
(Z)-2-Buten-2-ylboronic acid pinacol ester; .
91890-00-5
1g
€1,002.80 2022-06-09
eNovation Chemicals LLC
Y1009466-250mg
(Z)-2-Buten-2-ylboronic acid pinacol ester
91890-00-5 95%
250mg
$370 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0217P-100mg
(Z)-2-Buten-2-ylboronic acid pinacol ester
91890-00-5 97%
100mg
1382.31CNY 2021-05-07
eNovation Chemicals LLC
D589007-5g
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-
91890-00-5 95%
5g
$1785 2024-08-03
Enamine
EN300-380996-0.5g
2-[(2Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
91890-00-5 95.0%
0.5g
$927.0 2025-03-16
Enamine
EN300-380996-1.0g
2-[(2Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
91890-00-5 95.0%
1.0g
$966.0 2025-03-16

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
リファレンス
Combination of a 3-(imidazol-4-yl)-4-(amino)-benzenesulfonamide TEAD inhibitor with an EGFR inhibitor and/or MEK inhibitor for use in the treatment of lung cancer
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Zirconocene chloride hydride Solvents: Dichloromethane ;  2 min, rt; 48 h, 50 °C
1.2 Reagents: Water ;  0 °C
リファレンス
Chemoselective Cross-Coupling of gem-Borazirconocene Alkanes with Aryl Halides
Yang, Chao ; Gao, Yadong; Bai, Songlin; Jiang, Chao ; Qi, Xiangbing, Journal of the American Chemical Society, 2020, 142(26), 11506-11513

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Cobalt-Catalyzed Enantioconvergent Hydrogenation of Minimally Functionalized Isomeric Olefins
Lu, Peng; Wang, Hongliang ; Mao, Yihui; Hong, Xin ; Lu, Zhan, Journal of the American Chemical Society, 2022, 144(38), 17359-17364

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Sodium triethylborohydride ,  2688877-55-4 Solvents: Pentane ,  Tetrahydrofuran ;  2 h, rt
リファレンス
Pincer Iron Hydride Complexes for Alkene Isomerization: Catalytic Approach to Trisubstituted (Z)-Alkenyl Boronates
Xu, Songgen; Geng, Peiyu; Li, Yuling; Liu, Guixia ; Zhang, Lei; et al, ACS Catalysis, 2021, 11(16), 10138-10147

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Product subclass 10: vinyloxyboranes
Gennari, C.; Ceccarelli, S.; Piarulli, U., Science of Synthesis, 2004, 6, 337-401

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ;  0 °C; 48 h, 45 °C
リファレンス
Radical-polar crossover reactions of vinylboron ate complexes
Kischkewitz, Marvin ; Okamoto, Kazuhiro ; Mueck-Lichtenfeld, Christian; Studer, Armido, Science (Washington, 2017, 355(6328), 936-938

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Water
リファレンス
Stereoselective syntheses of alcohols, XXV. Generation of enol borates and their addition to aldehydes
Hoffmann, Reinhard W.; Ditrich, Klaus; Froech, Sybille, Liebigs Annalen der Chemie, 1987, (11), 977-85

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ;  16 h, 60 °C
リファレンス
Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization
Ho, Guo-Ming; Segura, Lucas; Marek, Ilan, Chemical Science, 2020, 11(23), 5944-5949

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
リファレンス
Preparation of heterocyclic compounds as TEAD degraders and uses thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: (SP-4-1)-[2,5-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]-1H-pyrrolato-κN]hy… Solvents: Benzene-d6 ;  < 60 min, 68 °C
リファレンス
Mechanistic Studies of Alkyne Hydroboration by a Well-Defined Iron Pincer Complex: Direct Comparison of Metal-Hydride and Metal-Boryl Reactivity
Narro, Ana L.; Arman, Hadi D.; Tonzetich, Zachary J., Inorganic Chemistry, 2022, 61(27), 10477-10485

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Tris(2,4,6-trifluorophenyl)borane Solvents: Dichloromethane ;  6 h, 60 °C
リファレンス
Tris(2,4,6-trifluorophenyl)borane: An Efficient Hydroboration Catalyst
Lawson, James R.; Wilkins, Lewis C. ; Melen, Rebecca L., Chemistry - A European Journal, 2017, 23(46), 10997-11000

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water ;  rt
リファレンス
Preparation of heterocycles as TEAD inhibitors and uses thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ;  rt → 45 °C; 48 h, 45 °C
リファレンス
Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters
Chen, Jack L.-Y.; Scott, Helen K.; Hesse, Matthew J.; Willis, Christine L.; Aggarwal, Varinder K., Journal of the American Chemical Society, 2013, 135(14), 5316-5319

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Raw materials

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:91890-00-5)1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-
A1045522
清らかである:99%
はかる:1g
価格 ($):1082.0